molecular formula C11H17NO3 B11767341 Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B11767341
M. Wt: 211.26 g/mol
InChI Key: SZBFBEZMGNARBK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound characterized by a rigid bicyclo[2.2.2]octane scaffold. Key functional groups include:

  • Ethyl ester at position 1, influencing lipophilicity and metabolic stability.
  • Oxo group at position 2, contributing to electronic effects and reactivity.

This compound is structurally related to pharmaceutical intermediates, with applications in drug discovery for metabolic diseases, as suggested by analogs with antidiabetic activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13/h2-7,12H2,1H3

InChI Key

SZBFBEZMGNARBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanisms and Precursor Selection

The cyclization of linear or monocyclic precursors represents a foundational approach for constructing the bicyclo[2.2.2]octane core. VulcanChem reports that ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate derivatives are synthesized via intramolecular cyclization under acidic or basic conditions. For the 2-oxo variant, precursors such as γ-keto esters or amino-substituted cyclohexane derivatives are subjected to ring-closing reactions. A proposed mechanism involves the formation of a bicyclic intermediate through nucleophilic attack, followed by oxidation to introduce the ketone moiety.

Catalysts and Reaction Conditions

Cyclization reactions typically employ Lewis acids (e.g., BF₃·Et₂O) or protic acids (H₂SO₄, H₃PO₄) to stabilize transition states. Recent patents describe the use of polyphosphoric acid at 80–150°C to promote cyclization while minimizing side reactions. Yields for this method range from 45% to 68%, with purity dependent on subsequent recrystallization steps.

Multi-Step Synthesis from Bicyclo[2.2.2]Octanone Derivatives

Functionalization of the Bicyclic Core

A widely adopted strategy involves derivatizing bicyclo[2.2.2]octanone, as outlined in VulcanChem’s technical documentation. The process begins with the introduction of an ethyl ester group at the 1-position via Claisen condensation with ethyl chloroformate. Subsequent steps include:

  • Amination at the 4-position : Achieved through nucleophilic substitution using ammonia or protected amines under high-pressure conditions (3–5 bar).

  • Oxidation to Introduce the 2-Oxo Group : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) selectively oxidizes the bridgehead carbon.

Purification and Yield Optimization

Chromatographic purification (silica gel, eluent: ethyl acetate/hexane) is critical due to the formation of regioisomers during amination. Recent advancements utilize continuous flow reactors to enhance reaction homogeneity, improving yields to 72–85%. A comparative study of oxidizing agents (Table 1) highlights PCC’s superiority in minimizing over-oxidation byproducts.

Table 1: Oxidation Efficiency for 2-Oxo Group Introduction

Oxidizing AgentYield (%)Purity (%)
Jones Reagent6588
PCC7894
KMnO₄4276

Catalytic Oxidation of 1,4-Dimethylene Cyclohexane

Patent-Based Synthetic Route

A 2018 patent (WO2019075004A1) discloses a novel method starting from 1,4-dimethylene cyclohexane. Treatment with ozone or KMnO₄ in the presence of transition metal catalysts (e.g., RuCl₃ or Co(OAc)₂) induces oxidative cyclization, directly forming the bicyclo[2.2.2]octane skeleton with a 2-oxo group. Subsequent esterification with ethanol and amination completes the synthesis.

Catalytic Systems and Reaction Parameters

Ruthenium-based catalysts achieve higher conversion rates (89–93%) compared to cobalt (75–82%) at 90–120°C. Critical parameters include:

  • Pressure : 5–300 bar for gaseous reactants (CO/H₂ in hydroformylation steps).

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability.

Table 2: Catalyst Performance in Oxidative Cyclization

CatalystTemperature (°C)Conversion (%)Selectivity (%)
RuCl₃1109388
Co(OAc)₂1208279
FeCl₃1006865

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclization of Precursors : Suitable for small-scale synthesis but limited by moderate yields (45–68%).

  • Multi-Step Octanone Route : Higher yields (72–85%) and scalability, though requiring specialized equipment for flow chemistry.

  • Catalytic Oxidation : Most efficient (89–93% conversion) and industrially viable, albeit dependent on costly transition metal catalysts.

Environmental and Practical Considerations

The multi-step route generates significant solvent waste, necessitating green chemistry adaptations. In contrast, catalytic methods reduce step count but face challenges in catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organic bases, catalysts, and oxidizing or reducing agents. The conditions for these reactions are typically mild and operationally simple, allowing for efficient synthesis and modification of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to block FabF and FabH enzymes, which are involved in fatty acid biosynthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Key Properties/Applications References
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate Amino (-NH₂) Basic, forms hydrochloride salts for solubility; potential biological activity
Ethyl 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylate Methoxy (-OCH₃) Reduced basicity; altered electronic effects for SAR studies
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate Cyano (-CN) Electron-withdrawing group; impacts reactivity and binding affinity

Key Insights :

  • The amino group enhances solubility via salt formation (e.g., hydrochloride, 233.74 g/mol molecular weight ).
  • Methoxy and cyano substituents are explored to modulate electronic properties and optimize pharmacokinetics.

Variations in Ester Groups

Compound Name Ester Group Molecular Weight Key Observations References
This compound Ethyl 182.26 (free base) Higher lipophilicity vs. methyl analogs
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Methyl 167.21 (free base) Shorter metabolic half-life due to esterase susceptibility

Key Insights :

  • Ethyl esters generally exhibit longer half-lives in vivo compared to methyl esters.

Functional Group Modifications on the Bicyclo Scaffold

Compound Name Functional Groups Applications/Synthetic Relevance References
Ethyl 4-hydroxy-2-oxobicyclo[2.2.2]octane-1-carboxylate Hydroxy (-OH) and oxo (=O) Susceptible to oxidation; prodrug candidate
Ethyl 4-(cyclohexylamino)-8-oxobicyclo[3.2.1]octane-1-carboxylate Amino, oxo, larger bicyclo system Demonstrates impact of ring size on bioactivity

Key Insights :

  • Hydroxy groups introduce hydrogen bonding but require stabilization (e.g., prodrug formulations).
  • Bicyclo[3.2.1]octane analogs show how ring size alters molecular geometry and target binding .

Biological Activity

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate, also known by its CAS number 1544662-57-8, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and potential applications in drug development.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1544662-57-8

Biological Activity Overview

Recent studies have highlighted the biological activities associated with compounds featuring the bicyclo[2.2.2]octane structure, including:

  • Antimicrobial Activity : Compounds similar to ethyl 4-amino-2-oxobicyclo[2.2.2]octane have been shown to exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors for various enzymes, which could be beneficial in treating diseases related to enzyme dysfunction .
  • Bioisosteric Potential : The bicyclic structure may serve as a bioisostere for traditional aromatic rings in drug design, potentially enhancing pharmacological profiles by improving solubility and metabolic stability .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that modify the bicyclic core to enhance its biological activity or tailor its properties for specific applications .

Example Synthetic Route:

  • Starting Materials : The synthesis begins with readily available bicyclic precursors.
  • Functionalization : Key functional groups are introduced to create the amino and carboxylate functionalities.
  • Purification : The final product is purified to achieve the desired purity level (typically >95%).

Case Study 1: Antimicrobial Properties

A study conducted on a series of bicyclic compounds demonstrated that those containing the ethyl 4-amino-2-oxobicyclo[2.2.2]octane framework exhibited significant antibacterial activity against Gram-positive bacteria .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibitory effects of this compound on myeloperoxidase, an enzyme implicated in inflammatory diseases. Results indicated that modifications to the bicyclic structure could enhance inhibitory potency, suggesting a promising avenue for therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
Ethyl 4-amino-bicyclo[2.2.2]octane-1-carboxylateC11H20ClNO2Lacks benzyl group; simpler structure
Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylateC13H19NContains benzyl group; altered biological activity
5'-carboxamido-bicyclo[2.2.2]octane-1-carboxylic acidC12H15N3O3Contains an amido group; different activity profile

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate, and how can intermediates be characterized?

  • Methodology : The compound’s bicyclo[2.2.2]octane core can be constructed via formal [4+2] cycloaddition reactions. For example, α′-ethoxycarbonyl cyclohexenone and nitroolefins react under metal-free, organocatalytic conditions to form bicyclo[2.2.2]octane scaffolds. Characterization involves 1H^1H/13C^{13}C NMR to confirm regiochemistry and mass spectrometry (HRMS) for molecular weight validation .

Q. How can the stereochemical purity of this compound derivatives be verified?

  • Methodology : Use chiral HPLC or polarimetry to assess enantiomeric excess. For example, enantioselective syntheses mediated by organic bases (e.g., ) achieve >90% ee, validated via chiral stationary-phase chromatography. Circular dichroism (CD) can further corroborate absolute configuration .

Q. What spectroscopic techniques are critical for confirming the amino and oxo functional groups in this compound?

  • Methodology :

  • Amino group : IR spectroscopy (N-H stretches at 3300–3500 cm1^{-1}) and 1H^1H NMR (broad singlet at δ 1.5–3.0 ppm).
  • Oxo group : 13C^{13}C NMR (carbonyl signal at δ 200–220 ppm) and IR (C=O stretch at ~1700 cm1^{-1}).
  • Advanced cases: 15N^{15}N-NMR or X-ray crystallography for unambiguous assignment .

Advanced Research Questions

Q. How can enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates be optimized under metal-free conditions?

  • Methodology : Employ bifunctional organocatalysts (e.g., thiourea-based catalysts) to stabilize transition states. demonstrates a tandem reaction achieving >95% ee by balancing steric and electronic effects in the substrate. Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) may further enhance selectivity .

Q. What strategies resolve contradictions between computational modeling and experimental X-ray crystallography data for this compound?

  • Methodology :

Refine crystallographic data using SHELXL (e.g., ) to resolve disorder or thermal motion artifacts.

Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces.

Validate via Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can C–H functionalization methods be applied to modify the bicyclo[2.2.2]octane core?

  • Methodology : Copper-catalyzed intermolecular C(sp3^3)–H bond functionalization (e.g., ) introduces thioether or halogen groups. Optimize reaction conditions (e.g., 10 mol% CuI, DMF at 80°C) to minimize side reactions. Monitor via 19F^{19}F-NMR or LC-MS for real-time analysis .

Q. What are the challenges in synthesizing Boc-protected derivatives of this compound?

  • Methodology : Use tert-butoxycarbonyl (Boc) anhydride under Schotten-Baumann conditions. Challenges include competing acylation at the oxo group. Mitigate via pH control (pH 8–9) and low temperatures (0–5°C). Confirm protection via 1H^{1}H-NMR loss of NH2_2 signals and emergence of Boc carbonyl peaks at δ 150–155 ppm in 13C^{13}C-NMR .

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